N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2S/c1-12-2-7-15(10-17(12)23)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-5-14(22)6-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBSNJRMYIHDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as “N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide”, is a derivative of the 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold. Compounds with this scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. .
Mode of Action
Compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold have been found to exhibit diverse pharmacological activities. These activities are likely due to the ability of the scaffold to make specific interactions with different target receptors.
Biochemical Pathways
Compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold.
Result of Action
Compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit significant anticancer properties. For instance:
- A study highlighted the synthesis of thiazolidin-4-one derivatives that demonstrated considerable anticancer activity by inhibiting various enzymes involved in tumor progression .
- Compounds derived from similar scaffolds have been shown to inhibit multi-target tyrosine kinases, which are crucial in cancer cell signaling pathways. For example, one derivative exhibited an IC50 value of 0.021 µmol L−1 against several kinases .
Antifungal Activity
The compound's structure suggests potential antifungal properties. Recent reviews on 1,2,4-triazole derivatives indicate that modifications can lead to enhanced activity against fungi such as Candida albicans and Cryptococcus neoformans. The presence of specific functional groups (e.g., nitro or halogen substituents) has been linked to increased antifungal efficacy .
Antimicrobial Properties
Thiazole and triazole derivatives are recognized for their antimicrobial activities. The compound may interact with bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects. Studies have shown that similar compounds display activity against various bacterial strains, making them candidates for further exploration in antimicrobial therapy.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiazolo-triazole core followed by functionalization with ethyl and oxalamide groups. Key steps include:
- Cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole ring .
- Coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the oxalamide moiety .
- Optimization : Control reaction temperature (60–80°C), use polar aprotic solvents (e.g., DMF), and employ catalysts like triethylamine to improve yields (typically 60–75%) .
Q. How can spectroscopic and chromatographic methods confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : and NMR verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (457.91 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects impurities .
Q. What in vitro models are suitable for initial biological activity screening?
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Experimental Variables : Standardize assay conditions (pH, temperature, cell lines) and validate using positive controls (e.g., doxorubicin for cytotoxicity) .
- Data Reproducibility : Cross-validate results across multiple labs and use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
Q. What computational approaches predict pharmacokinetic properties?
- ADMET Modeling : Use SwissADME or ADMETLab to predict logP (∼3.2), solubility (LogS = −4.5), and cytochrome P450 interactions .
- Molecular Dynamics Simulations : Simulate binding to target receptors (e.g., bacterial gyrase) to refine docking scores .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?
- Substituent Modification :
- Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to improve antimicrobial potency .
- Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility .
- Table: Key SAR Observations
| Modification | Biological Impact | Reference |
|---|---|---|
| 3-Fluoro-4-methylphenyl | Increased kinase inhibition | |
| Ethyl linker elongation | Reduced cytotoxicity |
Methodological Notes
- Contradictory Data : Discrepancies in IC values may arise from assay sensitivity (e.g., MTT vs. resazurin assays). Validate with dose-response curves and statistical analysis (e.g., ANOVA) .
- Target Identification : Use CRISPR-Cas9 knockout models to confirm putative targets (e.g., bacterial DNA gyrase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
